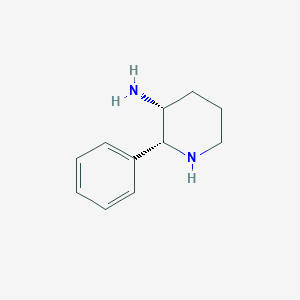

(2R,3R)-2-phenylpiperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMAFYNUQDLPBP-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r,3r 2 Phenylpiperidin 3 Amine and Its Chiral Analogs

Stereoselective and Asymmetric Synthesis of Piperidine (B6355638) Cores

The creation of the 2,3-substituted piperidine scaffold requires precise control over stereochemistry. Methodologies are broadly categorized into chiral pool approaches, which utilize readily available chiral starting materials, and catalytic asymmetric methods, which employ chiral catalysts to induce enantioselectivity.

Chiral Pool Approaches for 2-Phenylpiperidin-3-amine (B1365913) Derivatives

Chiral pool synthesis leverages the inherent chirality of natural products to build complex stereospecific molecules.

Derivations Utilizing D-Mannitol and L-Phenylglycine as Starting Materials

While direct synthetic routes from D-mannitol or L-phenylglycine to (2R,3R)-2-phenylpiperidin-3-amine are not well-documented, these molecules offer potential as chiral precursors. D-mannitol, a C6 sugar alcohol, provides a scaffold with multiple stereocenters that can be chemically manipulated. A hypothetical approach could involve the conversion of the mannitol (B672) backbone into a suitably functionalized amino-alcohol or diamine precursor, which could then undergo cyclization to form the piperidine ring.

L-phenylglycine, a non-proteinogenic amino acid, is a more direct precursor, containing the necessary phenyl group and a nitrogen atom at a stereogenic center. nih.gov A synthetic strategy could involve the reduction of the carboxylic acid to an alcohol, followed by chain extension and subsequent cyclization to form the piperidine ring. The challenge lies in controlling the stereochemistry at the C3 position during the synthesis.

Ring Expansion Strategies from Pyrrolidine (B122466) Precursors, including Prolinols

A notable and effective strategy for the synthesis of 2,3-disubstituted piperidines involves the ring expansion of chiral pyrrolidine precursors, such as prolinols. Prolinols, which are readily derived from the amino acid proline, can be converted to C3-substituted piperidines through an aziridinium (B1262131) intermediate. This method provides good yields and maintains high enantiomeric excess. nih.gov

For instance, a short and efficient synthesis of 2-phenylpiperidin-3-ol derivatives has been achieved through the ring expansion of the corresponding prolinols. nih.govupenn.edu This transformation is a key step in accessing the 2-phenylpiperidine (B1215205) core with substitution at the 3-position. The conversion of the resulting hydroxyl group to an amine would be a subsequent synthetic step to achieve the target compound. A catalytic, highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine has been developed utilizing an intramolecular epoxide opening followed by ring expansion, achieving an enantiomeric excess of 99%. Current time information in Bangalore, IN.

Stereocontrolled Routes Initiated from Hydroxyglutarimide Intermediates

Hydroxyglutarimide intermediates are another potential starting point for the stereocontrolled synthesis of 2,3-disubstituted piperidines. These cyclic imides possess functionality that can be manipulated to introduce the desired substituents and control stereochemistry. While a direct synthesis of this compound from a hydroxyglutarimide has not been specifically detailed in the available literature, the general strategy is plausible. A synthetic route could involve the stereoselective reduction of the imide and subsequent functional group interconversions to yield the target diamine.

Catalytic Asymmetric Methodologies

Catalytic asymmetric synthesis offers a powerful and atom-economical alternative to chiral pool approaches, creating stereocenters with high enantioselectivity using a small amount of a chiral catalyst.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

The asymmetric hydrogenation of pyridinium salts stands out as a highly effective method for producing a wide range of chiral piperidines. rsc.orgmdpi.com This approach involves the activation of the pyridine (B92270) ring by N-alkylation to form a pyridinium salt, which is then hydrogenated in the presence of a chiral transition metal catalyst. Both iridium and rhodium-based catalysts have proven to be highly effective in this transformation. rsc.orgmdpi.com

A rhodium-catalyzed reductive transamination of pyridinium salts has been reported to produce various chiral piperidines with excellent diastereo- and enantioselectivity. rsc.orgmdpi.com This method is notable for its tolerance of various functional groups. A key aspect of this reaction is the use of a chiral primary amine, which, in the presence of a hydrogen source like formic acid, facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring. rsc.orgmdpi.com

The following table summarizes representative results for the asymmetric hydrogenation of pyridinium salts to chiral piperidines.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| [{RhCp*Cl2}2] / Chiral Amine | 2-Substituted Pyridiniums | Chiral Piperidines | High | Excellent |

| [Ir(COD)Cl]2 / Chiral Ligand | N-Alkyl-2-Arylpyridinium Salts | 2-Aryl-Substituted Piperidines | High | N/A |

This methodology represents a versatile and practical route for the synthesis of chiral piperidines, including structures analogous to this compound. The choice of catalyst, chiral ligand, and reaction conditions are critical for achieving high levels of stereocontrol.

Palladium-Catalyzed Asymmetric Transformations, such as Allylic Amination

Palladium-catalyzed asymmetric allylic amination (AAA) represents a potent strategy for the enantioselective formation of C-N bonds. This method has been successfully applied to the synthesis of chiral amines. researchgate.netorganic-chemistry.org In a key transformation, a prochiral allylic substrate undergoes reaction with a nitrogen nucleophile in the presence of a chiral palladium catalyst. The catalyst, typically composed of a palladium precursor like [Pd(η3-C3H5)Cl]2 and a chiral ligand such as (R,R)-DACH or (R)-BINAP, controls the stereochemical outcome of the reaction. researchgate.netorganic-chemistry.org This approach allows for the synthesis of α,α-disubstituted N-alkyl and N-aryl allylic amines with high enantiomeric ratios, often up to 98.5:1.5. researchgate.net The versatility of this method is demonstrated by its compatibility with a range of allylic precursors and amine reagents, including less reactive anilines. researchgate.net A notable advancement is the use of aqueous ammonia (B1221849) as the nitrogen source, which was previously considered challenging due to the deactivation of the catalyst. organic-chemistry.org This development provides a more atom-economical and cost-effective route to primary amines. organic-chemistry.org

| Catalyst System | Ligand | Nucleophile | Enantiomeric Excess (ee) | Reference |

| [Pd(η3-C3H5)Cl]2 | (R,R)-DACH | Imide 125 | Not Specified | tdx.cat |

| [PdCl(η3-allyl)]2 | (R)-BINAP | Aqueous Ammonia | 87% | organic-chemistry.org |

Intramolecular Epoxide Opening Followed by Ring Expansion

A highly effective method for the asymmetric synthesis of substituted piperidines involves an intramolecular epoxide opening followed by a ring expansion. This strategy has been successfully employed to prepare N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine and N-tert-butyloxycarbonyl-(2S)-2-phenyl-piperidin-3-one with excellent enantioselectivity (99% ee). researchgate.netprinceton.edu The synthesis commences with a chiral cis-epoxide, which can be obtained in high enantiomeric excess through methods like the Jacobsen epoxidation. princeton.edu The intramolecular opening of the epoxide ring by a tethered amine leads to the formation of a pyrrolidino-aziridinium intermediate. researchgate.net Subsequent regioselective ring-opening of this intermediate by a nucleophile results in the desired C3-substituted piperidine. researchgate.net The nature of the substituent at the C3 position is determined by the nucleophile used in the ring-opening step. researchgate.net This methodology has proven valuable in the synthesis of various biologically active molecules. researchgate.net

| Starting Material | Key Intermediate | Final Product Stereochemistry | Enantiomeric Excess (ee) | Reference |

| cis-Epoxide | Pyrrolidino-aziridinium | (2S,3S) | 99% | researchgate.netprinceton.edu |

Organocatalytic Approaches, exemplified by Enamine Catalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including piperidines. rsc.orgrsc.org Enamine catalysis, often utilizing proline and its derivatives, is a prominent example. rsc.orgrsc.org In this approach, a catalyst like L-proline activates a carbonyl compound through the formation of an enamine intermediate. rsc.orgrsc.org This enamine then participates in a subsequent reaction, such as a Mannich-type reaction, with a suitable electrophile, like a cyclic imine (e.g., Δ1-piperideine), to construct the piperidine ring. rsc.orgrsc.org This biomimetic approach is inspired by the natural biosynthesis of piperidine alkaloids. rsc.orgrsc.orgrsc.org The reaction cascade can generate polysubstituted piperidines with the formation of multiple contiguous stereocenters in a single step with excellent enantioselectivity. nih.gov

| Catalyst | Reaction Type | Key Intermediate | Application | Reference |

| L-Proline | Mannich Reaction | Enamine | Synthesis of 2-substituted piperidines | rsc.orgrsc.org |

| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Enamine | Synthesis of polysubstituted piperidines | nih.gov |

Diastereoselective Synthesis of this compound and Related Isomers

Controlling the relative stereochemistry between substituents on the piperidine ring is crucial. Diastereoselective methods are employed to achieve this, often leveraging existing stereocenters or chiral auxiliaries to direct the formation of new ones.

Diastereoselective Reduction of Cyclic Iminium Salts

The diastereoselective reduction of cyclic iminium salts is a key method for establishing the desired stereochemistry in piperidine rings. This approach is often the final step in a synthetic sequence, where a precursor molecule is cyclized to form an iminium ion, which is then reduced. The stereochemical outcome of the reduction is influenced by the steric and electronic properties of the substituents already present on the ring, as well as the reducing agent employed. For instance, in a chemo-enzymatic cascade, an enamine intermediate can be in equilibrium with a chiral iminium ion, and the kinetic selective reduction of one enantiomer of this iminium ion leads to the enantioenriched piperidine. acs.org This method has been utilized in the synthesis of various substituted piperidines.

Chiral Auxiliary-Mediated Reactions, including Grignard Additions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of piperidine synthesis, chiral auxiliaries can be used to direct nucleophilic additions, such as Grignard additions, to imines or pyridinium salts. researchgate.netacs.orgnih.gov For example, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine can be employed as chiral auxiliaries to achieve high diastereoselectivity in the synthesis of piperidine alkaloids. researchgate.net The auxiliary guides the facial selectivity of the nucleophilic attack on the corresponding N-functionalized aldimine. researchgate.net After the desired stereocenter is set, the auxiliary can be removed and potentially recovered. wikipedia.org Similarly, the copper-catalyzed asymmetric addition of Grignard reagents to pyridinium salts, using a chiral ligand, provides enantioenriched 1,4-dihydropyridines, which are precursors to chiral piperidines. acs.org

| Chiral Auxiliary/Ligand | Reaction Type | Substrate | Outcome | Reference |

| 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine | Domino Mannich–Michael | Arabinosylaldimines | High diastereoselectivity | researchgate.net |

| (R)-L11 (chiral ligand) | Copper-catalyzed Grignard Addition | Pyridinium salts | Enantioenriched 1,4-dihydropyridines | acs.org |

| Sparteine (chiral ligand) | Grignard Addition | Pyrazine N-oxides | Optically active substituted piperazines | nih.gov |

Mannich-Type and Michael Additions for Piperidine Ring Construction

Mannich-type and Michael addition reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions that are widely used in the construction of piperidine rings. ntu.edu.sgmun.carsc.orgacs.org These reactions can be performed in a domino or cascade fashion to rapidly build molecular complexity. rsc.orgntu.edu.sg For instance, a three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsilylenol ether as a dienolate can produce a chiral dihydropyridinone, which serves as a versatile intermediate for various piperidine alkaloids. rsc.org Similarly, a Michael–Mannich cascade involving Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) can lead to the highly diastereoselective synthesis of piperidin-2-ones. researchgate.net The intramolecular aza-Michael addition is another powerful strategy for the cyclization of acyclic precursors to form the piperidine ring, often with high diastereoselectivity. ntu.edu.sg

| Reaction Type | Key Reactants | Intermediate/Product | Stereoselectivity | Reference |

| Vinylogous Mannich Reaction | 1,3-bis-trimethylsilylenol ether, aldehyde, amine | Chiral dihydropyridinone | Stereoselective | rsc.org |

| Michael–Mannich Cascade | Michael acceptor, pyridinium ylide, aldehyde, ammonium acetate | Piperidin-2-one | Highly diastereoselective | researchgate.net |

| Intramolecular aza-Michael Addition | Dienone, benzylamine | Piperidinone | Diastereoselective (up to 5.2:1) | ntu.edu.sg |

Key Reaction Transformations for Piperidine Moiety Construction

The construction of the 2,3-disubstituted piperidine core, particularly with control over the relative and absolute stereochemistry, can be achieved through several strategic bond-forming reactions. These include forming the ring through carbon-nitrogen or carbon-carbon bond formations.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of secondary and tertiary amines. jocpr.commasterorganicchemistry.comresearchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com The choice of reducing agent is critical for the success and selectivity of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

In the context of synthesizing 2,3-disubstituted piperidines, intramolecular reductive amination of δ-amino ketones or aldehydes is a common strategy. The stereochemical outcome of the cyclization can often be controlled by the existing stereocenters in the acyclic precursor or by the choice of catalyst and reaction conditions. For instance, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved where stereocontrol at C-6 was accomplished using various imine reduction methods. The use of triacetoxyborohydride for iminium ion reduction led to a cis relationship between the C-2 and C-6 substituents. nih.govcolab.ws

Catalyst-controlled reductive amination, often employing transition metals like ruthenium, iridium, or nickel, offers a highly selective approach to amine synthesis, enabling precise control over regioselectivity and stereoselectivity. jocpr.com Chiral catalysts can be employed to achieve enantioselective reductive aminations, furnishing chiral amines with high stereocontrol. jocpr.com

| Precursor Type | Reagents & Conditions | Key Features |

| δ-Amino Ketone | NaBH(OAc)₃ | Intramolecular reductive amination; stereochemistry influenced by existing chiral centers. |

| Ketone & Amine | Cp*Ir complexes, ammonium formate | Direct reductive amination under transfer hydrogenation conditions. organic-chemistry.org |

| Aldehyde & Amine | CoCl₂/NaBH₄, H₂, aq. NH₃ | Highly selective for primary amine synthesis under mild conditions. organic-chemistry.org |

| Carbonyl & Amine | InCl₃/Et₃SiH/MeOH | Highly chemoselective, tolerating various functional groups. organic-chemistry.org |

Ring-Closing Metathesis (RCM) in Stereoselective Cyclization Pathways

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated cyclic compounds, including nitrogen heterocycles. wikipedia.orgresearchgate.net This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.orgprinceton.edu The development of well-defined, functional group-tolerant catalysts, such as those developed by Grubbs and Schrock, has significantly expanded the scope of RCM in organic synthesis. harvard.edu

For the synthesis of piperidine analogs, a suitably functionalized diallylamine (B93489) derivative can undergo RCM to furnish a tetrahydropyridine, which can then be reduced to the corresponding piperidine. wikipedia.org The stereochemistry of the substituents on the starting diene is transferred to the cyclic product, making RCM a valuable tool for stereoselective synthesis.

Key to the success of RCM is the choice of catalyst and reaction conditions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed for their high reactivity and stability. nih.gov The reaction temperature and catalyst loading can significantly impact the yield and purity of the RCM product. nih.gov In some cases, additives may be used to suppress unwanted isomerization of the newly formed double bond. wikipedia.org While free amines are generally not well-tolerated by ruthenium catalysts, their corresponding hydrochloride salts can undergo efficient RCM. harvard.edu

| Catalyst | Substrate Type | Key Features & Conditions |

| Grubbs II Catalyst | Diallylamines | Forms tetrahydropyridines; can be used in one-pot RCM/oxidation sequences. researchgate.netorganic-chemistry.org |

| Hoveyda-Grubbs II Catalyst | Dipeptides with Tyr(All) | Optimized conditions to suppress desallyl side products. nih.gov |

| Schrock's Molybdenum Catalyst | Dienes | Early example for synthesis of O- and N-heterocycles. wikipedia.org |

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Beyond reductive amination and RCM, a variety of other intramolecular cyclization strategies are employed for the construction of the piperidine ring. mdpi.com The choice of strategy often depends on the desired substitution pattern and stereochemistry of the target molecule. These methods can involve the formation of either a C-N or a C-C bond to close the ring. mdpi.com

One such approach is the intramolecular aminolysis of epoxides. A chiral epoxide can be opened by a tethered amine nucleophile to generate a hydroxypiperidine with defined stereochemistry. For instance, a catalytic and highly enantioselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine has been developed from a cis-epoxide precursor, which itself was synthesized with high enantiomeric excess via Jacobsen epoxidation. researchgate.net

Radical cyclizations also provide a powerful means to construct piperidine rings. For example, the stereoselective synthesis of 2,4,5-trisubstituted piperidines has been achieved via the cyclization of a radical stabilized by a vinyl or phenyl group. birmingham.ac.uk The stereochemical outcome of these reactions can be highly dependent on the nature of the radical precursor and the reaction conditions.

The aza-Prins cyclization represents another strategy, where an N-acyliminium ion undergoes cyclization with a tethered alkene. This method has been used in the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. core.ac.uk The stereoselectivity is often dictated by the chair-like transition state of the cyclization.

| Cyclization Strategy | Key Precursor | Reagents & Conditions | Stereochemical Control |

| Intramolecular Epoxide Opening | Amino-epoxide | Catalytic, often base-mediated | High, dependent on epoxide stereochemistry researchgate.net |

| Radical Cyclization | Unsaturated amine with radical initiator | Tributyltin hydride, AIBN | Diastereoselective, dependent on radical stabilizing group birmingham.ac.uk |

| aza-Prins Cyclization | N-Acyl aminal with tethered alkene | Acidic activation (e.g., Lewis acid) | High, via chair-like transition state core.ac.uk |

| Diels-Alder Reaction | 2-Amino-1,3-diene with dienophile | Thermal (e.g., 200 °C in 1,2-dichlorobenzene) | Exo-selective nih.gov |

Metal-Catalyzed Ring Formation (e.g., Gold(I)- and Palladium-Catalyzed Methods)

Transition metal catalysis offers a powerful and often elegant approach to the synthesis of heterocyclic compounds, including piperidines. Gold and palladium catalysts, in particular, have been extensively studied for their ability to promote unique cyclization reactions.

Gold(I) catalysts, being soft π-acids, are known to activate alkynes, allenes, and alkenes towards nucleophilic attack. longdom.org This property has been exploited in the synthesis of piperidines. For instance, a gold(I)-catalyzed intramolecular aza-Michael addition of an amine onto an α,β-unsaturated ketone, formed in situ via a Meyer-Schuster rearrangement of a propargylic alcohol, can lead to the formation of a piperidine ring bearing a carbonyl group. longdom.org

Palladium-catalyzed reactions, such as the well-known Buchwald-Hartwig amination, are cornerstones of modern C-N bond formation. nih.gov This methodology can be applied in an intramolecular fashion to construct N-heterocycles. Palladium-catalyzed domino reactions, which combine multiple transformations in a single pot, provide an efficient route to complex heterocyclic systems. For example, a palladium-catalyzed sequence of an intermolecular amination followed by an intramolecular direct arylation has been used to synthesize functionalized indoles and carbazoles. organic-chemistry.org Similar strategies can be envisioned for the synthesis of piperidine-fused aromatic systems.

| Metal Catalyst | Reaction Type | Substrate | Key Features |

| Gold(I) | Intramolecular aza-Michael addition | Propargylic alcohol with a terminal nitrogen functionality | Meyer-Schuster rearrangement followed by cyclization. longdom.org |

| Palladium(0) | Intramolecular C-N coupling | Aryl halide with a tethered amine | Buchwald-Hartwig type cyclization. nih.gov |

| Palladium(II) | Oxidative aminocarbonylation | 2-Propargyl-1,3-dicarbonyl compounds and amines | Multicomponent synthesis of furan (B31954) derivatives, showcasing C-N bond formation. mdpi.com |

| Gold(III) | Cyclization of propargylic alcohols | Propargylic alcohol with a terminal nitrogen functionality | Coordination to the oxygen atom leads to cyclization, furnishing piperidines with an acetylenic moiety. longdom.org |

Application of 2r,3r 2 Phenylpiperidin 3 Amine and Its Chiral Analogs As Building Blocks

Utility in the Construction of Complex Heterocyclic Architectures

The rigid, chiral framework of the 2-phenylpiperidine (B1215205) motif is a key starting point for the synthesis of more intricate heterocyclic systems. researchgate.net The defined stereochemistry of the amine and phenyl groups provides a template for controlling the three-dimensional arrangement of atoms in the target molecules. This control is crucial in drug design, as the biological activity of a compound is often highly dependent on its specific stereoisomerism. researchgate.net By introducing chiral centers into the piperidine (B6355638) ring, chemists can effectively modulate the physicochemical properties of molecules, which can lead to enhanced biological activity and selectivity. researchgate.net

For instance, the 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine scaffold, an analog of the core piperidine structure, has been utilized in the rational design of potent enzyme inhibitors. nih.gov This demonstrates how the fundamental chiral piperidine structure can be elaborated into more complex, fused heterocyclic systems with specific biological targets. The inherent conformational constraints of the piperidine ring, combined with the stereochemical information embedded within it, guide the assembly of these larger, more complex architectures.

Precursors for Pharmacologically Relevant Compounds in Preclinical Research

The (2R,3R)-2-phenylpiperidin-3-amine moiety and its derivatives have been instrumental in the preclinical development of a diverse range of compounds targeting various receptors and transporters in the central nervous system.

Design and Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the receptor for the neurotransmitter Substance P, is a significant target in the development of treatments for conditions like emesis, pain, and depression. kuleuven.besemanticscholar.org The 2-phenylpiperidine framework is a common feature in many non-peptidic NK1 receptor antagonists. nih.gov

Researchers have synthesized various derivatives based on this scaffold. For example, the compound L-733,060, which is (2S,3S)-3-((3,5-bis(trifluoromethyl)benzyl)oxy)-2-phenylpiperidine, is a well-known NK1 receptor antagonist. nih.gov Modifications to the piperidine ring and its substituents have been explored to optimize potency and pharmacokinetic properties. For instance, the introduction of a morpholine (B109124) nucleus to a benzylether piperidine scaffold was found to enhance receptor-binding affinity. semanticscholar.org Furthermore, the synthesis of (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines has yielded compounds with potent NK1 receptor antagonistic activity. nih.gov The design of these antagonists often focuses on creating molecules that mimic the binding of Substance P to the NK1 receptor, and the rigid conformation of the 2-phenylpiperidine core helps to achieve the necessary spatial arrangement of key pharmacophoric groups. kuleuven.be

| Compound Name | Receptor Target | Therapeutic Area (Preclinical) |

| L-733,060 | NK1 Receptor | Emesis, Pain, Depression |

| Aprepitant | NK1 Receptor | Antiemetic, Antitumor |

| GW597599 | NK1 Receptor | CNS Disorders, Emesis |

Integration into Ligands for Neurotransmitter Receptors and Transporters

The versatility of the 2-phenylpiperidine scaffold extends to its use in developing ligands for a variety of other crucial neurotransmitter systems.

Serotonin (B10506) and Dopamine (B1211576) Receptors and Transporters: Derivatives of piperidine and the structurally related piperazine (B1678402) have been extensively investigated as ligands for serotonin and dopamine receptors, which are key targets in the treatment of psychiatric disorders like schizophrenia and depression. ijrrjournal.comnih.gov The 2-phenethylamine motif, a substructure of 2-phenylpiperidine, is a well-established pharmacophore for interacting with these receptors. mdpi.com For example, piperidine-piperazine compounds have been developed as ligands for dopamine, serotonin, and norepinephrine (B1679862) transporters. google.com The specific substitution pattern on the phenyl ring and the piperidine nitrogen significantly influences the affinity and selectivity for different receptor subtypes. nih.gov For instance, 2-phenylcyclopropylmethylamine (PCPMA) derivatives have shown selectivity for the dopamine D3 receptor. nih.gov

Vesicular Acetylcholine (B1216132) Transporter (VAChT): The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles and is a biomarker for cholinergic neuron health. nih.govnih.gov Ligands targeting VAChT are being explored for their potential in diagnosing and treating neurodegenerative diseases. Heteroaromatic and aniline (B41778) derivatives of piperidines have been synthesized and shown to have high affinity and selectivity for VAChT. nih.gov These compounds often feature a carbonyl-containing scaffold attached to the piperidine ring. nih.gov

Role in the Development of Kappa Opioid Receptor Antagonists

The kappa opioid receptor (KOR) system is implicated in mood, motivation, and pain perception. nih.govfrontiersin.orgfrontiersin.org Antagonists of the KOR are being investigated as potential treatments for depression, addiction, and other stress-related disorders. nih.gov The 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) scaffold is a key structural element in a class of potent and selective KOR antagonists. nih.gov While not a direct derivative of this compound, the underlying principle of utilizing a substituted piperidine ring to achieve specific receptor interactions is the same. The development of KOR agonists has also utilized 4-dimethylamino-3-phenylpiperidine derivatives, demonstrating the adaptability of the phenylpiperidine scaffold for creating both agonists and antagonists. nih.gov

Derivatization to Acyclic Chiral Amino Alcohols through Regio- and Stereoselective Ring Opening

A significant application of chiral piperidines, including those with a 2-phenyl substituent, is their conversion into acyclic chiral amino alcohols. nih.gov This transformation is achieved through a regio- and stereoselective ring-opening reaction, often employing reagents like cyanogen (B1215507) bromide in a von Braun-type reaction. nih.gov

This process allows for the controlled cleavage of the piperidine ring, yielding highly functionalized, non-cyclic molecules while preserving the stereochemical integrity of the original chiral centers. nih.gov The resulting acyclic amino alcohols are valuable synthetic intermediates themselves, as they can be further elaborated into a variety of complex chiral molecules. nih.govresearchgate.net The ability to selectively open the ring at a specific position provides access to unique substitution patterns that would be difficult to achieve through other synthetic routes. nih.gov This methodology expands the utility of the this compound scaffold beyond its direct use in constructing cyclic molecules, making it a versatile starting material for a broader range of chiral compounds.

Structure Activity Relationship Sar and Stereochemical Impact in 2r,3r 2 Phenylpiperidin 3 Amine Derivatives

Influence of (2R,3R) Stereoconfiguration on Receptor Binding Affinity and In Vitro Biological Activity

The stereochemistry of a chiral drug is fundamental to its pharmacological action, as biological targets such as receptors and enzymes are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit substantial differences in binding affinity, efficacy, and metabolic profiles. The (2R,3R)-2-phenylpiperidin-3-amine molecule possesses two chiral centers, at the C2 and C3 positions of the piperidine (B6355638) ring, giving rise to four possible stereoisomers. The (2R,3R) and (2S,3S) isomers are a pair of enantiomers with a cis relative configuration, while the (2R,3S) and (2S,3R) isomers are an enantiomeric pair with a trans relative configuration.

Evidence from related compounds underscores the critical nature of this stereochemical arrangement. For instance, 3-amino-2-phenylpiperidine has been identified as a key intermediate in the synthesis of potent antagonists for the Substance P (neurokinin-1 or NK-1) receptor, a target implicated in pain and psychiatric disorders. researchgate.netnih.govnih.gov Notably, a patented synthetic route specifically prepares the (2S,3S)-cis-2-phenyl-3-aminopiperidine isomer for this purpose. This suggests that the cis configuration is crucial for achieving the desired antagonistic activity at the NK-1 receptor. As the enantiomer of the (2S,3S) isomer, the (2R,3R) compound would be expected to interact differently with the NK-1 receptor, potentially exhibiting lower affinity or a different pharmacological effect altogether.

The profound impact of cis/trans isomerism on receptor binding is clearly demonstrated in other rigid piperidine-based systems. A study on a series of fused hexahydroindeno[2,1-c]pyridines revealed that the trans-fused isomer (6a) possessed moderate affinity (Ki = 85 nM) for the serotonin (B10506) 5-HT1A receptor, whereas its corresponding cis-fused isomer (5a) showed virtually no affinity for the same site. nih.gov Similarly, a comparative analysis of cis and trans isomers of certain phenytoin (B1677684) Schiff bases found that the cis isomers had significantly higher potency in suppressing seizures in an animal model. nih.gov These examples highlight that the relative orientation of substituents on the piperidine ring is a decisive factor for biological activity.

Table 1: Impact of Stereochemistry on Biological Activity in Piperidine-Related Scaffolds

| Compound Series | Isomer | Target/Assay | Observation | Reference |

| Hexahydroindeno[2,1-c]pyridines | trans | 5-HT1A Receptor | Moderate binding affinity (Ki = 85 nM) | nih.gov |

| cis | 5-HT1A Receptor | No significant affinity | nih.gov | |

| Phenytoin Schiff Bases | cis | Maximal Electroshock Seizure (MES) Test | Higher anticonvulsant potency | nih.gov |

| trans | Maximal Electroshock Seizure (MES) Test | Lower anticonvulsant potency | nih.gov |

These findings collectively support the principle that the (2R,3R) stereoconfiguration of 2-phenylpiperidin-3-amine (B1365913) defines a precise three-dimensional structure that is critical for its molecular recognition and subsequent biological effect.

Examination of Positional and Substituent Effects on Preclinical Pharmacological Profiles

The pharmacological profile of a lead compound can be finely tuned by introducing various substituents at different positions. While specific SAR studies on derivatives of this compound are not widely available, data from structurally analogous compounds can provide valuable predictive insights into how modifications might influence activity.

A pertinent example comes from a study of 3-amino-2-phenylpropene derivatives, which are acyclic analogues that share the core 3-amino-2-phenyl structural motif. These compounds were evaluated as inhibitors of the bovine vesicular monoamine transporter (bVMAT). mdpi.com The study revealed clear SAR trends:

Phenyl Ring Substitution: The presence of a hydroxyl (-OH) group at the 3' or 4' position of the phenyl ring enhanced the inhibitory potency. In contrast, methyl (-CH3) or methoxy (B1213986) (-OCH3) groups at these positions reduced potency. Halogen substitution at the 4'-position led to a gradual increase in potency that correlated with the electron-donating ability of the halogen. mdpi.com

Amino Group Substitution: Any substitution on the primary amino (-NH2) group resulted in a decrease in inhibitory potency. mdpi.com

These findings suggest that for this compound derivatives, hydrophilic and electron-donating groups on the phenyl ring, particularly at the para position, may be favorable for activity at certain targets, while the primary amino group at the C3 position might be essential for optimal interaction.

Broader context from the well-established class of 4-phenylpiperidine (B165713) analgesics, such as pethidine and fentanyl, further illustrates the importance of substituents. wikipedia.orgnih.govwikipedia.org In this class, the nature of the substituent on the piperidine nitrogen is a major determinant of potency and efficacy at the mu-opioid receptor. nih.govpainphysicianjournal.com This highlights that N-substitution on the this compound scaffold would likely be a critical modification point for modulating its pharmacological profile.

Table 2: Structure-Activity Relationship of 3-Amino-2-Phenylpropene Derivatives as bVMAT Inhibitors

| Phenyl Ring Substituent (Position) | Amino Group | Relative Inhibition Potency | Reference |

| 4'-OH | Primary | Enhanced | mdpi.com |

| 3'-OH | Primary | Enhanced | mdpi.com |

| 4'-CH3 | Primary | Reduced | mdpi.com |

| 4'-OCH3 | Primary | Reduced | mdpi.com |

| 4'-H | Substituted (e.g., -NHCH3) | Reduced | mdpi.com |

This table, derived from acyclic analogues, provides a hypothetical framework for the rational design of novel this compound derivatives.

Analysis of Conformational Constraints Imparted by the 2-Phenyl Substituent and their Implications for Ligand Recognition

The piperidine ring typically adopts a low-energy chair conformation. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. A bulky group, such as a phenyl ring, is generally expected to favor the equatorial position to minimize 1,3-diaxial steric strain. ias.ac.in However, the conformational landscape is more complex. Recent computational studies on N-acyl and N-phenyl piperidines have shown that pseudoallylic strain can favor an axial orientation for a 2-substituent. nih.govacs.org This occurs when the nitrogen's lone pair of electrons conjugates with an adjacent pi-system (like the N-phenyl ring), creating partial double-bond character and favoring a conformation that minimizes allylic-type strain by placing the 2-substituent in an axial position. nih.gov

In the case of this compound, the cis relationship between the C2-phenyl and C3-amino groups means their relative orientation is fixed. If the molecule adopts a chair conformation with the 2-phenyl group in the equatorial position, the 3-amino group must be axial. Conversely, an axial 2-phenyl group necessitates an equatorial 3-amino group. This rigid conformational constraint is paramount for ligand recognition.

The orientation of these two key functional groups—the aromatic phenyl ring capable of pi-stacking and hydrophobic interactions, and the basic amino group capable of hydrogen bonding and ionic interactions—creates a specific pharmacophore. The fixed distance and spatial relationship between them, dictated by the chair conformation and the cis-(2R,3R) stereochemistry, determines how the molecule can fit into a receptor's binding pocket. An optimal fit requires that these pharmacophoric elements align precisely with complementary amino acid residues in the target protein. Therefore, the conformational constraints imposed by the 2-phenyl substituent are not a limitation but rather a defining feature that sculpts the molecule's shape for selective interaction with its biological target.

Conformational Analysis and Spectroscopic Characterization

Spectroscopic Methods for Conformational Elucidation (e.g., 1H NMR Spectroscopy and Nuclear Overhauser Effect (NOE) Correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. In particular, ¹H NMR spectroscopy provides valuable information about the relative orientation of protons through the analysis of coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).

The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling constant between two axial protons (diaxial coupling, J_ax,ax) is typically large (around 10–13 Hz), while the coupling between an axial and an equatorial proton (J_ax,eq) or two equatorial protons (J_eq,eq) is smaller (around 2–5 Hz). By analyzing the coupling patterns of the piperidine (B6355638) ring protons, it is possible to deduce the orientation of the substituents. For instance, in a study of substituted piperidines, the structure of a cis-isomer was confirmed by observing a large coupling constant between two axial protons, indicating their trans-diaxial relationship. nih.gov

The Nuclear Overhauser Effect (NOE) is another crucial NMR technique that provides information about the spatial proximity of atoms. researchgate.net An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are directly bonded. researchgate.net In the context of (2R,3R)-2-phenylpiperidin-3-amine, NOE correlations can definitively establish the relative stereochemistry and preferred conformation. For example, an NOE between the proton at C2 and the proton at C3 would confirm their cis relationship. Furthermore, irradiation of the axial proton at C2 in a diequatorial-substituted chair conformation would be expected to show an NOE to the axial protons at C4 and C6. Conversely, irradiation of an equatorial proton would show NOEs to adjacent equatorial and axial protons. The absence or presence of specific NOE cross-peaks can provide conclusive evidence for the predominant conformation in solution. researchgate.netCurrent time information in Bangalore, IN.

A search for specific ¹H NMR and NOE data for this compound did not yield a dedicated study on this exact molecule. However, data from related substituted piperidines can provide insights into the expected spectral features.

| Interaction Type | Expected ¹H-¹H Coupling Constant (J) Range (Hz) | Significance for Conformational Analysis |

| Diaxial (J_ax,ax) | 10 - 13 | Indicates a dihedral angle of ~180°, characteristic of two axial protons on adjacent carbons in a chair conformation. |

| Axial-equatorial (J_ax,eq) | 2 - 5 | Indicates a dihedral angle of ~60°, characteristic of an axial and an equatorial proton on adjacent carbons. |

| Equatorial-equatorial (J_eq,eq) | 2 - 5 | Indicates a dihedral angle of ~60°, characteristic of two equatorial protons on adjacent carbons. |

| NOE Correlation | Expected Observation for Diequatorial this compound | Significance for Conformational Analysis |

| H2_ax - H4_ax, H6_ax | Present | Confirms the axial orientation of the proton at C2 and the chair conformation of the piperidine ring. |

| H2_ax - H3_ax | Absent | Confirms the equatorial orientation of the amino group at C3 (assuming H3 is axial). |

| H2_eq - Phenyl protons | Present | Indicates proximity of the equatorial phenyl group to the equatorial proton at C2. |

| H3_eq - H2_eq, H4_eq | Present | Confirms the equatorial orientation of the amino group proton and its proximity to other equatorial protons. |

Influence of Substituents and Protecting Groups on Preferred Conformations

The conformational equilibrium of a substituted piperidine can be significantly influenced by the nature of the substituents and the presence of protecting groups on the nitrogen atom. nih.govresearchgate.net The preference for a substituent to occupy an equatorial position is quantified by its A-value (conformational free energy difference between the axial and equatorial conformers). Larger A-values indicate a stronger preference for the equatorial position.

In this compound, both the phenyl and amino groups are substituents that influence the ring conformation. The phenyl group is bulky and has a strong preference for the equatorial position to minimize steric hindrance. The amino group is smaller but its conformational preference can be affected by protonation or by the introduction of a protecting group.

The nitrogen atom of the piperidine ring also plays a crucial role. The lone pair on the nitrogen has a smaller steric demand than a hydrogen atom. Protonation of the piperidine nitrogen leads to the formation of a piperidinium (B107235) salt, where the N-H bond is axial in the more stable chair conformation. nih.gov This can influence the conformational preferences of other substituents on the ring due to changes in electrostatic interactions. nih.gov

| Substituent/Protecting Group | General Conformational Preference | Influence on this compound Conformation |

| Phenyl group at C2 | Strongly equatorial | Reinforces the diequatorial conformation of the substituents. |

| Amino group at C3 | Equatorial (as a free base) | Contributes to the stability of the diequatorial conformation. |

| N-H (piperidine nitrogen) | Lone pair is smaller than H | The N-H bond in the protonated form prefers an axial orientation. nih.gov |

| N-Benzyl group | Strongly equatorial | Can influence the puckering of the ring and the precise orientation of the C2 and C3 substituents. |

| N-Boc group | Strongly equatorial | Its bulkiness will dominate the conformational equilibrium, likely enforcing a chair conformation where it is equatorial. |

Theoretical and Quantum Chemical Approaches to Exploring Conformational Space

While spectroscopic methods provide experimental evidence for the preferred conformation in solution, theoretical and quantum chemical calculations offer a powerful complementary approach to explore the entire conformational space of a molecule. nih.govresearchgate.net These computational methods can be used to calculate the relative energies of different conformers and to predict their geometries.

Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to perform conformational searches and to optimize the geometries of various possible conformers of this compound. whiterose.ac.ukchemicalbook.com For instance, a systematic conformational search could be performed by rotating the bonds to the phenyl and amino groups and by considering both chair and boat conformations of the piperidine ring. The relative energies of the resulting conformers can then be calculated to identify the most stable structures.

Quantum chemical calculations can also be used to predict NMR parameters, such as chemical shifts and coupling constants, for each conformer. researchgate.net By comparing these predicted parameters with the experimental data, it is possible to validate the computationally determined conformational preferences. For example, a study on N-substituted piperidine derivatives used DFT methods to calculate the chemical shifts of different conformers and compared them with experimental NMR data to elucidate the conformational equilibrium. researchgate.net

| Computational Method | Application in Conformational Analysis | Expected Insights for this compound |

| Density Functional Theory (DFT) | Geometry optimization, relative energy calculations, prediction of NMR parameters. researchgate.net | Identification of the global minimum energy conformation and the relative stabilities of other low-energy conformers. Prediction of ¹H and ¹³C NMR spectra to be compared with experimental data. |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, particularly for systems with significant electron correlation. chemicalbook.com | Refined energy ranking of conformers and a more accurate description of non-covalent interactions. |

| Molecular Mechanics (MM) | Rapid conformational searching and initial screening of a large number of possible conformers. nih.gov | Efficient exploration of the conformational landscape to identify plausible low-energy structures for further quantum chemical analysis. |

Computational Chemistry and Molecular Modeling Studies

Ligand Design Strategies and Scaffold Hopping Approaches

The design of novel ligands often begins with a known active compound or a pharmacophore model that encapsulates the essential features for biological activity. The (2R,3R)-2-phenylpiperidin-3-amine scaffold serves as a valuable starting point for the design of NK1 receptor antagonists. Ligand design strategies for this scaffold focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a computational strategy used to identify new molecular backbones that can mimic the biological activity of a known ligand while offering novel intellectual property or improved drug-like properties. Starting from a known 2-phenylpiperidine-based antagonist, scaffold hopping algorithms can explore diverse chemical spaces to find alternative core structures. These new scaffolds would maintain the crucial spatial arrangement of key pharmacophoric features, such as the basic amine, the phenyl ring, and other substituent groups, necessary for binding to the NK1 receptor. For instance, a strategy could involve replacing the piperidine (B6355638) ring with other heterocyclic systems that preserve the relative orientation of the phenyl and amine substituents.

One of the key considerations in the design of ligands based on the this compound core is the introduction of substituents that can form specific interactions with the target receptor. For example, derivatives have been developed where the amine is functionalized with bulky aromatic groups to enhance binding affinity.

Molecular Docking and Analysis of Binding Interactions with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound derivatives, docking studies are crucial for understanding their interaction with the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR), and its main endogenous ligand is Substance P. nih.gov Antagonists of this receptor are of interest for treating conditions like pain, depression, and emesis. nih.gov

Docking simulations of this compound-based antagonists into homology models or crystal structures of the NK1 receptor can reveal key binding interactions. These interactions typically include:

Hydrogen Bonds: The amine group of the piperidine ring is often involved in hydrogen bonding with acidic residues in the receptor's binding pocket.

Hydrophobic Interactions: The phenyl ring of the scaffold and other aromatic substituents can engage in hydrophobic interactions with nonpolar residues of the receptor.

Pi-Pi Stacking: The aromatic rings of the ligand and receptor can stack on top of each other, leading to favorable pi-pi interactions.

A study on N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines, which are derivatives of the core scaffold, highlighted their potential as potent and orally active human NK1 antagonists. nih.gov The binding mode of these compounds, as suggested by molecular modeling, involves the piperidine nitrogen and the phenyl group making critical contacts within the receptor binding site.

| Derivative | Target Receptor | Key Predicted Interactions | Reference |

| N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines | Human NK1 Receptor | Hydrogen bonding, hydrophobic interactions, pi-pi stacking | nih.gov |

Mechanistic Exploration and Reaction Pathway Analysis via Computational Methods

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction mechanisms and exploring potential reaction pathways. For the synthesis of this compound and its derivatives, computational studies can help in understanding the stereoselectivity of the reactions involved.

For example, the synthesis of this compound often involves diastereoselective reduction of a corresponding imine or enamine precursor. Quantum chemical calculations can be employed to model the transition states of the different possible reduction pathways. By comparing the energies of these transition states, the most likely reaction pathway leading to the desired (2R,3R) stereoisomer can be predicted. This information is invaluable for optimizing reaction conditions to maximize the yield of the target compound.

These computational analyses can provide insights into:

The role of catalysts in lowering the activation energy of specific steps.

The influence of solvents on the reaction pathway.

The origins of stereoselectivity in asymmetric syntheses.

Prediction of Molecular Equilibrium Properties and Energy Landscapes

Understanding the conformational preferences of a molecule is crucial for drug design, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be the lowest energy conformation in solution. Computational methods can be used to explore the conformational space of this compound and its derivatives to identify low-energy conformers and the energy barriers between them.

Conformational analysis can be performed using molecular mechanics or quantum mechanics methods. The results are often visualized as a potential energy surface or an energy landscape, which maps the energy of the molecule as a function of its geometry. For the 2-phenylpiperidine (B1215205) scaffold, key conformational features include the chair and boat conformations of the piperidine ring and the relative orientation of the phenyl and amine substituents (axial vs. equatorial).

Quantum chemical calculations can also predict a range of molecular equilibrium properties, including:

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

Vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.

A study on 2-amino-3-methyl-5-nitropyridine (B21948) using DFT demonstrated how computational methods can provide detailed information on molecular structure and vibrational frequencies. nih.gov Similar calculations on this compound would provide a comprehensive understanding of its intrinsic properties.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Optimized Geometry | Provides accurate bond lengths and angles. |

| DFT | Vibrational Frequencies | Allows for comparison with experimental spectroscopic data. |

| DFT | HOMO-LUMO Energies | Indicates chemical reactivity and electronic transition properties. |

| Molecular Mechanics/Dynamics | Conformational Energy Landscape | Identifies stable conformers and their relative energies. |

Future Directions in Research and Development

Advancements in Novel Stereoselective Synthetic Pathways for (2R,3R)-2-Phenylpiperidin-3-amine

The precise three-dimensional arrangement of atoms in this compound is critical to its biological activity. Consequently, the development of novel, efficient, and highly stereoselective synthetic methods is a primary focus of ongoing research. While classical methods exist, the future lies in catalytic asymmetric reactions that can generate the desired cis-diastereomer with high enantiomeric purity, minimizing waste and complex purification steps.

Key areas of advancement include:

Asymmetric Hydrogenation: The hydrogenation of substituted pyridinium (B92312) salts or related unsaturated precursors using chiral transition metal catalysts is a promising route. nih.gov Catalysts based on iridium, rhodium, and ruthenium, featuring sophisticated chiral P,N-ligands, have shown success in the stereoselective synthesis of other piperidine (B6355638) derivatives. nih.govmdpi.com Future work will likely focus on designing new ligand systems specifically tailored to produce the (2R,3R) configuration of 2-phenylpiperidin-3-amine (B1365913) precursors with exceptional selectivity.

Catalytic Cyclization Reactions: Intramolecular cyclization reactions offer an efficient way to construct the piperidine ring. Modern methods such as the redox-neutral aza-Heck cyclization, which can be performed under mild conditions, are being explored for the synthesis of complex piperidines. mdpi.com Additionally, radical-mediated cyclizations and reductive amination cascades catalyzed by metals like iron are emerging as powerful tools for creating substituted piperidines from linear precursors. mdpi.combirmingham.ac.uk

Ring Expansion Strategies: The stereoselective synthesis of piperidines can be achieved through the ring expansion of smaller, more readily available chiral building blocks like prolinols. researchgate.net This approach, often proceeding through an aziridinium (B1262131) intermediate, allows for the controlled installation of substituents on the piperidine ring. researchgate.net Research in this area aims to refine the regioselectivity of the ring-opening step to favor the formation of the desired 3-amino-2-phenylpiperidine structure.

Multi-Component Reactions: One-pot, three-component reactions, such as the vinylogous Mannich reaction, are being developed to rapidly assemble the core structure of substituted piperidines from simple starting materials. researchgate.net These methods are highly efficient and can generate significant molecular complexity in a single step, offering a concise pathway to analogs of this compound.

These advanced synthetic strategies are expected to provide more direct, cost-effective, and scalable routes to this compound and its derivatives, thereby facilitating broader exploration of their therapeutic potential.

Exploration of Emerging Pharmacological Targets for its Chiral Derivatives

The rigid, chiral structure of this compound makes it an ideal scaffold for designing ligands that can interact with high specificity at biological targets. While its derivatives have known activities, future research is expanding into a diverse range of new pharmacological targets implicated in various diseases.

Emerging areas of investigation include:

Neurodegenerative Diseases: The piperidine nucleus is a common feature in compounds targeting the central nervous system. Derivatives are being investigated as beta-secretase 1 (BACE-1) inhibitors, which are sought after for the treatment of Alzheimer's disease by preventing the formation of amyloid beta plaques. mdpi.com Furthermore, the development of dual-acting ligands, such as those combining histamine (B1213489) H3 receptor antagonism with cholinesterase inhibition, represents a multi-faceted approach to treating complex neurological disorders. nih.gov

Oncology: The search for novel anticancer agents is a major driver of piperidine chemistry. The scaffold is being used to design new tubulin polymerization inhibitors, which disrupt the microtubule dynamics essential for cell division in cancer cells. nih.gov Other research has focused on developing piperazine-containing derivatives as treatments for specific cancers, such as prostate cancer, by inducing apoptosis and cell cycle arrest. nih.gov The synthesis of Niraparib, an approved anticancer drug, showcases the potential of piperidine-based structures in oncology. mdpi.com

Metabolic Diseases: Chiral amine structures are being incorporated into novel inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes. nih.gov Starting from natural product leads, derivatives of a related 2-phenyl-3-amine scaffold have yielded potent and long-acting DPP-4 inhibitors. nih.gov This success highlights the potential for derivatives of this compound to be developed for metabolic disorders.

Inflammatory and Psychiatric Disorders: The piperidine scaffold is being used to develop selective inhibitors of monoamine oxidase A (MAO-A), a target for antidepressant medications. mdpi.com In the realm of inflammation, related structures have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, aiming for anti-inflammatory effects with fewer gastrointestinal side effects than traditional NSAIDs. researchgate.net

The specific stereochemistry of the (2R,3R) isomer is expected to be crucial in achieving high potency and selectivity for these emerging targets, minimizing off-target effects.

Integration of Advanced Computational Approaches for Rational Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. The development of derivatives of this compound is increasingly benefiting from these in silico techniques, which provide deep insights into molecular interactions and guide synthetic efforts.

Key computational approaches being integrated include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It is widely used to screen virtual libraries of potential derivatives and to understand the binding mode of active compounds. For instance, docking studies have been instrumental in explaining how piperidine-based compounds interact with the active sites of MAO-A, cholinesterases, and COX-2. nih.govmdpi.comresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity and best fit.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Both 2D and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to identify the key molecular features that enhance or diminish potency. mdpi.com These models guide the rational modification of the this compound scaffold to improve its therapeutic properties.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. These models can be generated from a set of known active ligands or from the structure of the biological target itself. mdpi.com They are used to screen large compound databases for novel scaffolds that match the required features, potentially identifying new applications for the 2-phenylpiperidine (B1215205) core structure. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com This method is used to validate docking poses and to refine the understanding of how a compound like a derivative of this compound exerts its effect at an atomic level.

The synergy between these advanced computational methods and traditional synthetic chemistry is creating a powerful paradigm for drug discovery, enabling the more rapid and cost-effective development of optimized therapeutic agents based on the this compound framework.

Q & A

Q. How can the stereochemical purity of (2R,3R)-2-phenylpiperidin-3-amine be validated during synthesis?

Methodological Answer: Stereochemical validation requires combining chiral chromatography (e.g., HPLC with a chiral stationary phase) and spectroscopic methods. For example:

- X-ray crystallography (single-crystal analysis) can confirm absolute configuration, as demonstrated for structurally related epoxide-carboxamide derivatives .

- Vibrational circular dichroism (VCD) or NMR spectroscopy with chiral solvating agents can differentiate enantiomers. DFT-based vibrational analysis (e.g., scaled quantum mechanical approaches) aligns experimental and theoretical spectra to verify stereochemistry .

Q. What strategies optimize the synthesis of this compound to minimize racemization?

Methodological Answer: Key strategies include:

- Low-temperature reaction conditions to reduce kinetic resolution of intermediates.

- Enantioselective catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric reductive amination of ketone precursors, as seen in piperidine-based syntheses .

- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates prone to racemization .

Q. How is purity assessed for this compound, especially in the presence of stereoisomers?

Methodological Answer:

- HPLC with UV/Vis detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate stereoisomers. Compare retention times against authentic standards .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion integrity and detects trace impurities.

- Elemental analysis : Validate elemental composition (C, H, N) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Simulate binding interactions with target proteins (e.g., GPCRs or enzymes) using software like AutoDock Vina. Validate with crystallographic data from structurally related ligands (e.g., pyridin-2-amine derivatives) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability. Compare results with experimental UV-Vis spectra for validation .

Q. What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

- Caco-2 cell permeability assays : Assess intestinal absorption potential.

- Microsomal stability studies : Incubate with liver microsomes (human/rat) to measure metabolic half-life. LC-MS quantifies parent compound degradation .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration followed by HPLC-MS to determine free fraction .

Q. How can multi-step synthetic routes for this compound be designed to improve scalability?

Methodological Answer:

- Flow chemistry : Optimize exothermic steps (e.g., hydrogenation) in continuous flow reactors to enhance safety and yield .

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize intermediates during piperidine ring formation. Deprotect under mild acidic conditions (e.g., TFA) .

- Design of Experiments (DoE) : Apply statistical modeling to optimize reaction parameters (temperature, catalyst loading) for critical steps .

Q. What precautions are critical for handling this compound in biological assays?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution due to potential respiratory irritation .

- Stability testing : Store lyophilized compounds at -20°C under argon. Preclude light exposure to prevent photodegradation. Validate stability via periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.